BenchChemオンラインストアへようこそ!

ILK-IN-3

ILK inhibition Kinase selectivity Arylazopyrazole SAR

This specific 4-methoxy substituted arylazopyrazole (ILK-IN-3/QLT0267) is essential for recapitulating the documented ILK-selective pharmacological profile. Unlike analogs with different substitution patterns (e.g., 4-hydroxy) that target CDK9, only this precise chemotype confers potent, ATP-competitive ILK inhibition (IC50 26 nM) with >1,000-fold selectivity over CSK, DNA-PK, Akt, and PKC. Procure for oncology studies requiring validated ILK target engagement.

Molecular Formula C10H12N6O
Molecular Weight 232.24 g/mol
CAS No. 6975-75-3
Cat. No. B1203375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameILK-IN-3
CAS6975-75-3
SynonymsQLT 0267
QLT-0267
QLT0267
Molecular FormulaC10H12N6O
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=NC2=C(NN=C2N)N
InChIInChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)
InChIKeyQNRNTYHAOBVOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (CAS 6975-75-3): Baseline Chemical and Pharmacological Profile


4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (CAS 6975-75-3), also known as ILK-IN-3 or QLT0267, is a heterocyclic arylazopyrazole derivative with the molecular formula C₁₀H₁₂N₆O and a molecular weight of 232.24 g/mol [1]. The compound is characterized by a 4-methoxyphenyl substituent attached via a hydrazono/diazenyl linker to a 3,5-diamino-1H-pyrazole core [2]. It is functionally defined as an orally bioactive, ATP-competitive small-molecule inhibitor of integrin-linked kinase (ILK) , and has been investigated for anticancer applications in both in vitro and orthotopic in vivo models .

Why Generic Substitution Fails: Differentiating 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine from Close Analogs


The 4-arylazo-3,5-diamino-1H-pyrazole chemotype exhibits significant functional divergence based on subtle aryl ring modifications [1]. Compounds within this class can preferentially target cyclin-dependent kinases (CDKs) or integrin-linked kinase (ILK) depending on the nature and position of substituents on the phenyl ring [2]. For example, the 4-hydroxy analog CAN508 acts as a CDK9 inhibitor, while the 4-methoxy substitution in 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine confers potent and selective ILK inhibition with a distinct selectivity fingerprint across the kinome . Consequently, procurement of a generic 'arylazopyrazole' or an analog with a different substitution pattern will not recapitulate the ILK-targeted pharmacological profile and the specific combination therapy benefits documented for this precise compound .

Quantitative Differentiation Evidence: 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine vs. Comparators


ILK Inhibition Potency and Kinome Selectivity Profile vs. CDK-Focused Arylazopyrazoles

4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (QLT0267) exhibits potent inhibition of integrin-linked kinase (ILK) with an IC50 of 26 nM . This contrasts sharply with the closely related 4-hydroxy analog CAN508, which primarily inhibits CDK9/cyclin T1 with an IC50 of 350 nM and shows 38-fold selectivity over other CDKs, but negligible ILK activity . QLT0267 demonstrates >10-fold selectivity for ILK over CDK1, CDK2, and CDK5, and >1,000-fold selectivity over CSK, DNA-PK, Pim-1, Akt, PKC, and CK2 at 10 mg/mL . The substitution of a methoxy group at the 4-position of the phenyl ring is the critical structural determinant that redirects target engagement from CDK9 to ILK [1].

ILK inhibition Kinase selectivity Arylazopyrazole SAR

In Vivo Combination Efficacy with Docetaxel in Orthotopic Breast Cancer Model

In an orthotopic LCC6 breast cancer mouse model, combination therapy with 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (ILK-IN-3, 200 mg/kg p.o.) and docetaxel (5 mg/kg i.v.) for 4 weeks significantly reduced tumor burden and extended survival compared to docetaxel alone . This in vivo synergy is not documented for other ILK inhibitors like Cpd22, which have been evaluated primarily as single agents or in different tumor models without direct combination data with taxanes [1]. The ability of ILK-IN-3 to enhance docetaxel efficacy is linked to its capacity to suppress VEGF secretion and Akt phosphorylation in breast cancer cell lines .

ILK inhibition Combination therapy Orthotopic xenograft Docetaxel

Cellular Antiproliferative Activity in Thyroid Cancer Models vs. Other ILK Inhibitors

4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (QLT0267) inhibits the proliferation of NPA187 papillary thyroid cancer cells with an IC50 of approximately 3 μM and induces apoptosis in NPA187, DRO, and K4 thyroid cancer cell lines . In vivo, oral administration of QLT0267 at 100 mg/kg significantly reduces tumor growth in a DRO mouse xenograft model and diminishes intratumoral vascularization in a U87MG glioblastoma model . In contrast, the ILK inhibitor Cpd22 has been reported to inhibit gastric and pancreatic cancer cell growth but lacks published quantitative IC50 data in thyroid cancer models and does not demonstrate the same breadth of in vivo validation [1].

ILK inhibition Thyroid cancer Antiproliferative activity Apoptosis

Evidence-Based Application Scenarios for 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine Procurement


Breast Cancer Combination Therapy Research: ILK Inhibition as a Taxane Sensitizer

Procure 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (ILK-IN-3) for studies investigating ILK as a therapeutic target to enhance docetaxel efficacy in breast cancer. The compound has been specifically validated in an orthotopic LCC6 model where combined oral administration (200 mg/kg) with intravenous docetaxel (5 mg/kg) reduced tumor burden and extended survival . This combination strategy is supported by mechanistic data showing reduced VEGF secretion and Akt phosphorylation in breast cancer cell lines .

Thyroid Cancer Target Validation: ILK-Dependent Signaling in Anaplastic and Papillary Subtypes

Use this compound as a pharmacological tool to interrogate ILK dependency in thyroid cancer models. QLT0267 demonstrates an IC50 of approximately 3 μM in NPA187 papillary thyroid cancer cells and induces apoptosis in NPA187, DRO, and K4 lines . In vivo, oral dosing at 100 mg/kg reduces tumor growth in a DRO xenograft model, confirming target engagement and therapeutic relevance .

Kinase Selectivity Profiling Studies: Differentiating ILK from CDK Inhibition

Employ 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine as a selective ILK probe in kinase selectivity panels. The compound exhibits an ILK IC50 of 26 nM and >1,000-fold selectivity over non-CDK kinases such as CSK, DNA-PK, Pim-1, Akt, PKC, and CK2 . This selectivity profile is distinct from the 4-hydroxy analog CAN508, which inhibits CDK9/cyclin T1 (IC50 350 nM) with 38-fold selectivity over other CDKs , enabling clean dissection of ILK-specific signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ILK-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.